3-[(2R)-2-Acetamido-2-carboxyethyl]sulfanyl-2-cyanopropanoic acid;N-cyclohexylcyclohexanamine
Overview
Description
3-[(2R)-2-Acetamido-2-carboxyethyl]sulfanyl-2-cyanopropanoic acid;N-cyclohexylcyclohexanamine is a complex organic compound with the molecular formula C21H35N3O5S and a molecular weight of 441.587 g/mol. This compound is an acetyl cysteine derivative, which suggests it may have applications in various fields such as chemistry, biology, and medicine.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The cyanopropanoic acid group can be reduced to form primary amines.
Substitution: The acetamido group can participate in nucleophilic substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its acetyl cysteine derivative structure suggests it may have antioxidant properties, which could be useful in biological studies.
Industry: Could be used in the production of specialty chemicals or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of this compound would likely involve interactions with biological molecules through its functional groups. The sulfanyl group could participate in redox reactions, while the acetamido and cyanopropanoic acid groups could interact with enzymes or receptors. Molecular targets and pathways involved would depend on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds include other acetyl cysteine derivatives and compounds with sulfanyl and cyanopropanoic acid groups. What sets 3-[(2R)-2-Acetamido-2-carboxyethyl]sulfanyl-2-cyanopropanoic acid;N-cyclohexylcyclohexanamine apart is its unique combination of functional groups, which may confer distinct chemical and biological properties. Similar compounds include:
Properties
IUPAC Name |
3-[(2R)-2-acetamido-2-carboxyethyl]sulfanyl-2-cyanopropanoic acid;N-cyclohexylcyclohexanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N.C9H12N2O5S/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-5(12)11-7(9(15)16)4-17-3-6(2-10)8(13)14/h11-13H,1-10H2;6-7H,3-4H2,1H3,(H,11,12)(H,13,14)(H,15,16)/t;6?,7-/m.0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGXXDTDFDPTUTB-IOKFPZHUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CSCC(C#N)C(=O)O)C(=O)O.C1CCC(CC1)NC2CCCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CSCC(C#N)C(=O)O)C(=O)O.C1CCC(CC1)NC2CCCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H35N3O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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